molecular formula C7H14O3 B13613021 Methyl(s)-3-hydroxy-4-methylpentanoate

Methyl(s)-3-hydroxy-4-methylpentanoate

Cat. No.: B13613021
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-LURJTMIESA-N
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Description

Methyl (3S)-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (3S)-3-hydroxy-4-methylpentanoate may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as a keto ester, in the presence of a chiral catalyst to ensure the desired stereochemistry. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Methyl (3S)-3-oxo-4-methylpentanoate.

    Reduction: (3S)-3-hydroxy-4-methylpentanol.

    Substitution: Methyl (3S)-3-chloro-4-methylpentanoate.

Scientific Research Applications

Methyl (3S)-3-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of flavors and fragrances due to its ester functionality, which imparts pleasant aromas.

Mechanism of Action

The mechanism by which methyl (3S)-3-hydroxy-4-methylpentanoate exerts its effects depends on the specific context of its use. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. The molecular targets and pathways involved in these reactions include the active sites of the enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.

Comparison with Similar Compounds

Methyl (3S)-3-hydroxy-4-methylpentanoate can be compared with other similar compounds, such as:

    Methyl (3R)-3-hydroxy-4-methylpentanoate: The enantiomer of the compound, which has the opposite stereochemistry at the 3-position.

    Ethyl (3S)-3-hydroxy-4-methylpentanoate: A similar ester with an ethyl group instead of a methyl group.

    Methyl (3S)-3-hydroxy-4-ethylpentanoate: A similar ester with an ethyl group at the 4-position instead of a methyl group.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m0/s1

InChI Key

HIUDWDUEXPJHRR-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)O

Canonical SMILES

CC(C)C(CC(=O)OC)O

Origin of Product

United States

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